In Vitro H1 Receptor Binding Affinity: Noberastine Demonstrates 30- to 100-Fold Higher Affinity Than Terfenadine, Cetirizine, and Loratadine
Noberastine exhibits the lowest apparent inhibition constant (Ki,app) among tested second-generation non-sedating antihistamines across various assay conditions, with values ranging from 0.15 nM to 0.55 nM [1]. In optimized assay conditions, astemizole (Ki,app 0.2 nM) and mequitazine (Ki,app 0.29 nM) approached similar potency, while terfenadine, cetirizine, and loratadine bound with 30-fold, 80-fold, and 100-fold lower affinity, respectively [2]. This pronounced difference in target engagement is attributed to the slow dissociation kinetics of noberastine from the H1 receptor (half-time ≥100 min) [3].
| Evidence Dimension | Apparent inhibition constant (Ki,app) |
|---|---|
| Target Compound Data | 0.15–0.55 nM |
| Comparator Or Baseline | Astemizole: 0.2 nM; Mequitazine: 0.29 nM; Terfenadine: ~30-fold lower affinity; Cetirizine: ~80-fold lower affinity; Loratadine: ~100-fold lower affinity |
| Quantified Difference | Noberastine affinity is 30- to 100-fold higher than terfenadine, cetirizine, and loratadine; comparable to astemizole and mequitazine under optimized conditions |
| Conditions | Guinea-pig lung and cerebellar membrane preparations; [3H]-pyrilamine binding assay; incubation times sufficient to approach pseudo-equilibrium |
Why This Matters
Higher receptor affinity at lower concentrations translates to potentially enhanced potency and efficacy in preclinical models, allowing for lower dosing requirements and reduced off-target risk in experimental designs.
- [1] Leysen JE, Gommeren W, Janssen PFM, Janssen PAJ. Comparative study of central and peripheral histamine‐H1 receptor binding in vitro and ex vivo of non‐sedating antihistamines and of noberastine, a new agent. Drug Dev Res. 1991;22(2):165-178. doi:10.1002/ddr.430220207 View Source
- [2] Leysen JE, Gommeren W, Janssen PFM, Janssen PAJ. Comparative study of central and peripheral histamine‐H1 receptor binding in vitro and ex vivo of non‐sedating antihistamines and of noberastine, a new agent. Drug Dev Res. 1991;22(2):165-178. doi:10.1002/ddr.430220207 View Source
- [3] Leysen JE, Gommeren W, Janssen PFM, Janssen PAJ. Comparative study of central and peripheral histamine‐H1 receptor binding in vitro and ex vivo of non‐sedating antihistamines and of noberastine, a new agent. Drug Dev Res. 1991;22(2):165-178. doi:10.1002/ddr.430220207 View Source
